molecular formula C21H17N3O6S2 B11364949 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide

Cat. No.: B11364949
M. Wt: 471.5 g/mol
InChI Key: LYRQNFFXJNTQMC-UHFFFAOYSA-N
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Description

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzisothiazole ring system, which is a common motif in many biologically active molecules. The presence of both sulfonamide and acetamide functionalities further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzisothiazole core, followed by the introduction of the sulfonamide and acetamide groups. Key reagents often include sulfur dioxide, acetic anhydride, and phenylsulfonyl chloride. Reaction conditions may involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and solvent conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzisothiazole ring can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. The sulfonamide group can enhance binding affinity through hydrogen bonding and electrostatic interactions. Pathways involved may include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: Shares the benzisothiazole core but lacks the sulfonamide and acetamide groups.

    N-Phenylsulfonamide: Contains the sulfonamide group but lacks the benzisothiazole ring.

    Acetanilide: Features the acetamide group but lacks the benzisothiazole and sulfonamide functionalities.

Uniqueness: 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(phenylsulfamoyl)phenyl]acetamide is unique due to the combination of the benzisothiazole ring, sulfonamide, and acetamide groups. This structural complexity allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17N3O6S2

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-(phenylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H17N3O6S2/c25-20(14-24-21(26)18-8-4-5-9-19(18)32(24,29)30)22-15-10-12-17(13-11-15)31(27,28)23-16-6-2-1-3-7-16/h1-13,23H,14H2,(H,22,25)

InChI Key

LYRQNFFXJNTQMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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